molecular formula C13H21Cl2N3O2 B3216893 2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride CAS No. 1173250-08-2

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride

Cat. No. B3216893
CAS RN: 1173250-08-2
M. Wt: 322.2 g/mol
InChI Key: PNHPYMHVBLIHGL-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride, also known as MMAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMAP is a white crystalline powder that is soluble in water and is commonly used as a reagent in various laboratory experiments.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, which share structural similarities with 2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride, has revealed insights into their structural aspects and properties. These compounds have been studied for their ability to form gels and crystalline salts upon treatment with mineral acids. Notably, their host–guest complexes exhibit enhanced fluorescence emission, suggesting potential applications in materials science and fluorescent tagging technologies (Karmakar, Sarma, & Baruah, 2007).

Antinociceptive and Anti-inflammatory Effects

The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has shown significant promise in the field of pain management. This compound exhibits high σ1 receptor affinity, suggesting its potential as a therapeutic agent for inflammatory pain. The in vivo studies conducted have demonstrated its efficacy in reducing nociception, indicating its potential application in developing new analgesic drugs (Navarrete-Vázquez et al., 2016).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound has shown significant antiviral and antiapoptotic effects in vitro, reducing viral load and increasing survival in infected mice. Such findings underscore the potential of related compounds in treating viral infections and their associated pathologies (Ghosh et al., 2008).

Antimicrobial Activity

Pyrimidine-triazole derivatives synthesized from molecules related to this compound have been investigated for their antimicrobial activity. These compounds exhibit activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Synthesis and Characterization

Research on the synthesis and characterization of new 2-(alkylamino) acetamides, including structures related to this compound, has provided valuable insights into their chemical properties. Such studies are foundational for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Mancilla et al., 2003).

properties

IUPAC Name

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPYMHVBLIHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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